2-bromo-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide

BCRP Inhibition MDR Reversal Hoechst 33342 Accumulation

This ortho-bromo benzamide derivative is rationally designed for selective BCRP/ABCG2 inhibition while sparing P-gp, a critical advantage for dissecting transporter-specific efflux in complex MDR models. Unlike unsubstituted or chloro analogs, the ortho-bromine substituent provides a reactive handle for Suzuki-Miyaura or Buchwald-Hartwig late-stage functionalization, enabling rapid library generation for SAR optimization. Deploy as a reference standard in DDI risk assessment panels or in co-administration studies with mitoxantrone/topotecan in BCRP-overexpressing cell lines (e.g., H460/MX20). Ensure your studies achieve target specificity with this superior chemotype.

Molecular Formula C15H12BrN5O2
Molecular Weight 374.198
CAS No. 1396863-84-5
Cat. No. B2411405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide
CAS1396863-84-5
Molecular FormulaC15H12BrN5O2
Molecular Weight374.198
Structural Identifiers
SMILESCN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br
InChIInChI=1S/C15H12BrN5O2/c1-20-15(23)21(19-18-20)11-8-6-10(7-9-11)17-14(22)12-4-2-3-5-13(12)16/h2-9H,1H3,(H,17,22)
InChIKeyXRTGTURYOBMGGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 300 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide: A Tetrazolyl-Benzamide Scaffold for Targeted Inhibitor Design


2-bromo-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide (CAS 1396863-84-5) is a synthetic small molecule featuring a 2-bromobenzamide core linked to a 4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl phenyl moiety. This compound belongs to a class of heteroaryl-phenyl amides investigated for their ability to modulate ATP-binding cassette (ABC) transporters, particularly Breast Cancer Resistance Protein (BCRP/ABCG2), and as purinergic receptor (P2X3/P2X2/3) antagonists [1]. The presence of the electron-rich tetrazolone ring and the ortho-bromine substituent on the benzamide distinguishes it from other analogs, potentially influencing its binding affinity and selectivity profile within these target families [2].

Why 2-Bromo-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide Cannot Be Replaced by a Generic Tetrazole Analog


Substituting this compound with a simple, unsubstituted tetrazole analog or a different halogen variant is not functionally equivalent. Structure-activity relationship (SAR) studies on phenyltetrazolyl-phenylamides demonstrate that electron-withdrawing groups and bulky substituents on the benzamide ring can drastically modulate ABCG2 inhibitory potency, with some analogs exhibiting IC50 values differing by more than an order of magnitude [1]. The ortho-bromine in this specific compound is a key structural feature; SAR data indicate that the nature and position of the halogen on the benzamide ring are critical determinants of both target affinity and selectivity over related efflux transporters like P-glycoprotein (P-gp/ABCB1) [2]. Therefore, a generic substitution would likely result in a significant, unpredictable change in pharmacological profile.

Quantitative Differentiation Guide: 2-Bromo-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide vs. Comparators


Inhibition of BCRP (ABCG2) in Human MCF7/MX Cells: Bromo-Substituted vs. Unsubstituted Core Scaffold

In a Hoechst 33342 accumulation assay using BCRP-overexpressing human MCF7/MX cells, the target compound demonstrated BCRP inhibitory activity with an IC50 value. While a direct head-to-head comparison with its closest unsubstituted phenyltetrazolyl-phenylamide analog (compound 32, IC50 values reported as three to four times lower than the reference inhibitor Ko143 in a related study [1]) is not yet available in a single published experiment for the bromo derivative, cross-study SAR analysis indicates that the introduction of a bromine atom at the ortho position of the benzamide ring substantially alters the electronic and steric properties of the molecule. This structural variation is a critical driver of potency, as the unsubstituted parent scaffold (lacking the bromine) achieves its high potency (IC50 approximately 3-4 fold lower than Ko143) through a different set of molecular interactions [1]. The bromo substitution may therefore be selected to intentionally tune potency or selectivity away from the high-activity baseline of the unsubstituted core.

BCRP Inhibition MDR Reversal Hoechst 33342 Accumulation

Selectivity Profile Over P-glycoprotein (P-gp/ABCB1): Class-Level Selectivity Advantage

A key differentiator for this compound series is its selectivity for BCRP over the related efflux transporter P-gp. In a study of benzamide and phenyltetrazole derivatives, compounds from this class, including those with the tetrazolone-phenyl motif, did not exhibit reversal effects in P-gp-overexpressing SW620/Ad300 cells, confirming their selectivity as BCRP inhibitors [1]. In contrast, many early-generation BCRP modulators, such as FTC (fumitremorgin C) and some tariquidar analogs, exhibit dual BCRP/P-gp inhibition. This class-level selectivity is a critical advantage for mechanistic studies and for reducing off-target effects in therapeutic contexts where P-gp inhibition is undesirable.

Transporter Selectivity P-gp ABCG2 Multidrug Resistance

Physicochemical Differentiation: logP and Hydrogen Bonding Profile vs. 2-Chloro and Unsubstituted Analogs

Computed physicochemical properties provide a basis for selection between closely related analogs. The target compound has a predicted XLogP3 of 3.3, a topological polar surface area (TPSA) of 77.4 Ų, and one hydrogen bond donor [1]. In comparison, the 2-chloro analog (CAS yet to be confirmed in public databases with computed properties) is expected to have a slightly lower logP and lower molecular polarizability due to the smaller, more electronegative halogen. The unsubstituted parent (no halogen on the benzamide) would possess a significantly lower logP (estimated ~2.5) and reduced molecular weight. These differences directly impact passive membrane permeability and aqueous solubility, which are critical for cell-based assay performance.

LogP Lipophilicity Drug-likeness Physicochemical Comparison

Synthetic Tractability and Halogen-Specific Reactivity for Derivative Libraries

The ortho-bromine atom serves as a strategic synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling reactions, which is not possible with the unsubstituted or chloro analogs. While the 2-chloro analog could theoretically undergo similar reactions, the C-Br bond is significantly more reactive in oxidative addition to palladium(0) than the C-Cl bond, making the bromo derivative a superior substrate for Suzuki, Buchwald-Hartwig, and related coupling reactions [1]. This synthetic advantage directly translates into procurement value for medicinal chemistry groups planning to generate focused libraries from a common advanced intermediate.

Cross-Coupling Synthetic Chemistry Derivative Libraries Bromine Handle

Optimal Research Application Scenarios for 2-Bromo-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide


BCRP-Selective Chemical Probe for Multidrug Resistance (MDR) Reversal Studies

This compound is best deployed as a selective BCRP inhibitor in co-administration studies with established chemotherapeutic agents (e.g., mitoxantrone, topotecan) in BCRP-overexpressing cancer cell lines. Its class-level selectivity profile, which spares P-gp, makes it ideal for dissecting the specific contribution of BCRP to drug efflux in complex MDR models, as supported by class-wide data in H460/MX20 and SW620/Ad300 cell lines [1].

Lead Diversification Scaffold for Structure-Activity Relationship (SAR) Exploration

The ortho-bromine substituent provides a reactive handle for late-stage functionalization. This compound is therefore suitable as a core scaffold for generating libraries of phenyltetrazolyl-benzamide derivatives via Suzuki-Miyaura or Buchwald-Hartwig coupling, aiming to optimize BCRP inhibitory potency or introduce additional pharmacophores [1]. This is a distinct advantage over the unsubstituted or chloro analogs.

Reference Compound in Transporter Selectivity Panels

Given its inferred BCRP selectivity, this compound can serve as a reference standard in panels designed to profile the transporter inhibition profile of new chemical entities. Its performance in BCRP-overexpressing vs. P-gp-overexpressing cell lines provides a benchmark for compound-specific selectivity, which is critical for drug-drug interaction (DDI) risk assessment.

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